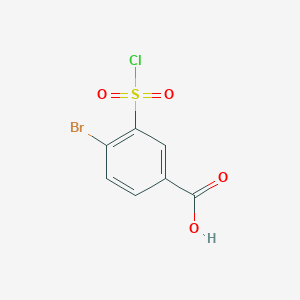

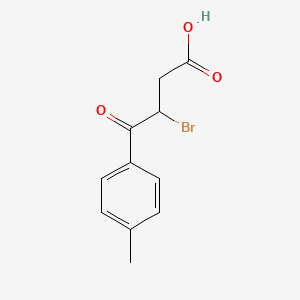

3-Bromo-4-oxo-4-p-tolyl-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-oxo-4-p-tolyl-butyric acid is a carboxylic acid derivative that has been studied theoretically to understand its electronic, vibrational, and thermodynamic properties. The compound is related to other organic compounds that have been synthesized and evaluated for their interactions with biological enzymes and their potential applications in organic synthesis and materials science .

Synthesis Analysis

The synthesis of related compounds, such as (E)-4-(p-Tolyl)-2-oxo-3-butenoic acid and its α-(bromomethyl) and α-(chloromethyl) derivatives, has been reported. These compounds have been synthesized and their interactions with enzymes like brewers' yeast pyruvate decarboxylase have been evaluated. The bromomethyl analogue of the related compound showed partial time-dependent inactivation of the enzyme, indicating a potential mechanism of action that could be relevant for the synthesis and study of 3-Bromo-4-oxo-4-p-tolyl-butyric acid .

Molecular Structure Analysis

Density Functional Theory (DFT) calculations have been used to optimize the stable structures of compounds similar to 3-Bromo-4-oxo-4-p-tolyl-butyric acid. The electronic structure analysis, including HOMO-LUMO properties, atomic charges, and dipole moments, provides insight into the reactivity and stability of these molecules. The molecular electrostatic potentials and thermodynamic parameters have also been analyzed, which are crucial for understanding the molecular structure and its implications for reactivity and interactions .

Chemical Reactions Analysis

The interaction of related compounds with biological enzymes suggests that 3-Bromo-4-oxo-4-p-tolyl-butyric acid could also participate in diverse chemical reactions. The time-dependent inactivation of enzymes by these compounds indicates that they may form intermediates with enzymes, such as a thiamin-bound enamine, which could lead to multiple fates for the intermediate. This kind of analysis is essential for understanding the potential chemical reactions that 3-Bromo-4-oxo-4-p-tolyl-butyric acid might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-oxo-4-p-tolyl-butyric acid have been theoretically studied using DFT. The vibrational spectra of the compound have been calculated and can be compared with experimental data to confirm the theoretical predictions. The reactivity descriptors such as local softness, electrophilicity, electronegativity, and hardness have been calculated, providing a comprehensive understanding of the compound's reactivity. The HOMO-LUMO gap is particularly important as it can indicate the bioactivity potential of the molecule .

科学的研究の応用

1. Theoretical Studies and Properties Analysis

A theoretical study on 4-Oxo-4-p-tolyl-butyric acid, an analog of 3-Bromo-4-oxo-4-p-tolyl-butyric acid, reveals insights into its electronic, vibrational, and thermodynamic properties using Density Functional Theory (DFT). This study, focusing on its structural optimization and analysis of properties like HOMO-LUMO, provides valuable information for further scientific applications (Hellal et al., 2018).

2. Molecular Structure and Spectral Properties

Research on compounds similar to 3-Bromo-4-oxo-4-p-tolyl-butyric acid, such as 4-(1-pyridinium)-butyric acid bromide, has contributed to understanding their molecular structure and spectral properties. This includes analyses through X-ray diffraction, computational calculations, and vibrational spectroscopy, which are essential for developing applications in various scientific domains (Szafran et al., 2017).

3. Synthesis and Chemical Transformations

The synthesis and chemical transformation of derivatives related to 3-Bromo-4-oxo-4-p-tolyl-butyric acid, such as the 2-aryl-3-halogenoquinolin-4(1H)-one derivatives, have been studied. These studies include preparing brominated derivatives and exploring their potential applications, including preliminary antitumor activities (Mphahlele et al., 2006).

4. Application in Bioactive Compound Synthesis

The compound has potential applications in synthesizing bioactive compounds, as indicated by studies on related substances. For instance, research on the synthesis of N-substituted acetamides from indolyl butanoic acid, which involves bromoacetyl bromide (similar in reactivity to 3-Bromo-4-oxo-4-p-tolyl-butyric acid), has shown promising results in creating anti-diabetic agents (Nazir et al., 2018).

5. Nanofluidic Device Applications

The use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a structurally related compound, in the optical gating of nanofluidic devices based on synthetic ion channels, suggests potential applications of 3-Bromo-4-oxo-4-p-tolyl-butyric acid in similar domains. This includes the development of light-induced controlled release systems, sensing, and information processing (Ali et al., 2012).

Safety And Hazards

特性

IUPAC Name |

3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLMNHCSODTMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403532 |

Source

|

| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-oxo-4-p-tolyl-butyric acid | |

CAS RN |

53515-23-4 |

Source

|

| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)